molecular formula C24H31F4NO2 B10945693 N-[1-(1-Adamantyl)propyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-[1-(1-Adamantyl)propyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Cat. No.: B10945693
M. Wt: 441.5 g/mol
InChI Key: CZCMGTWILXREHC-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)propyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is a complex organic compound characterized by the presence of an adamantyl group, a propyl chain, and a tetrafluoropropoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)propyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide typically involves multiple steps. One common approach is the reaction of 1-adamantylamine with a propyl halide to form the N-(1-adamantyl)propylamine intermediate. This intermediate is then reacted with 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)propyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The tetrafluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-[1-(1-Adamantyl)propyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)propyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves its interaction with specific molecular targets. The adamantyl group is known to enhance lipophilicity, facilitating the compound’s ability to cross cell membranes. The benzamide core can interact with various enzymes or receptors, modulating their activity. The tetrafluoropropoxy group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-Adamantyl)propyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is unique due to the combination of its adamantyl, propyl, and tetrafluoropropoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H31F4NO2

Molecular Weight

441.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C24H31F4NO2/c1-2-20(23-10-16-6-17(11-23)8-18(7-16)12-23)29-21(30)19-5-3-4-15(9-19)13-31-14-24(27,28)22(25)26/h3-5,9,16-18,20,22H,2,6-8,10-14H2,1H3,(H,29,30)

InChI Key

CZCMGTWILXREHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC(=C4)COCC(C(F)F)(F)F

Origin of Product

United States

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